
2-(3,5-Dimethyl-phenoxy)-propionic acid ethyl ester
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Overview
Description
2-(3,5-Dimethyl-phenoxy)-propionic acid ethyl ester is a synthetic organic compound characterized by a phenoxy group substituted with methyl groups at the 3- and 5-positions, linked to a propionic acid backbone esterified with an ethyl group. Its molecular formula is C₁₃H₁₈O₃, and it belongs to the class of aryloxypropionate esters. The ethyl ester group enhances lipophilicity, influencing solubility and bioavailability, while the dimethylphenoxy moiety contributes to steric and electronic effects.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(3,5-Dimethyl-phenoxy)-propionic acid ethyl ester typically involves the esterification of 2-(3,5-Dimethyl-phenoxy)-propionic acid with ethanol. The reaction is usually catalyzed by an acid such as sulfuric acid or hydrochloric acid. The process involves heating the reactants under reflux conditions to drive the esterification to completion.
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up using continuous flow reactors. This method allows for better control over reaction conditions and improved yields. The use of catalysts such as sulfuric acid or p-toluenesulfonic acid is common to facilitate the esterification process.
Chemical Reactions Analysis
Types of Reactions
2-(3,5-Dimethyl-phenoxy)-propionic acid ethyl ester can undergo various chemical reactions including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids.
Reduction: Reduction reactions can convert the ester group to an alcohol.
Substitution: The phenoxy group can participate in electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used under acidic conditions.
Reduction: Lithium aluminum hydride or sodium borohydride are common reducing agents.
Substitution: Electrophilic aromatic substitution can be carried out using reagents like bromine or nitric acid.
Major Products
Oxidation: 2-(3,5-Dimethyl-phenoxy)-propionic acid.
Reduction: 2-(3,5-Dimethyl-phenoxy)-propanol.
Substitution: Various substituted phenoxy derivatives depending on the electrophile used.
Scientific Research Applications
2-(3,5-Dimethyl-phenoxy)-propionic acid ethyl ester has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Studied for its potential effects on biological systems, including enzyme inhibition and receptor binding.
Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and analgesic effects.
Industry: Utilized in the production of agrochemicals and pharmaceuticals.
Mechanism of Action
The mechanism of action of 2-(3,5-Dimethyl-phenoxy)-propionic acid ethyl ester involves its interaction with specific molecular targets. The phenoxy group can interact with enzymes or receptors, leading to inhibition or activation of biological pathways. The ester group can be hydrolyzed to release the active acid form, which can further interact with cellular components.
Comparison with Similar Compounds
Structural Modifications and Substituent Effects
Phenyl Ring Substituents
- Chlorinated Analogs: 2-(2,4-Dichlorophenoxy)propionic Acid Isooctyl Ester (): Chlorine atoms increase electronegativity, enhancing herbicidal activity due to stronger electron-withdrawing effects. 2-(3,5-Dichlorophenyl)-3,3-difluoro-2-hydroxypropionic Acid Derivatives (): Chlorine and fluorine substituents significantly alter metabolic stability and toxicity profiles compared to methyl groups .
- Fluorinated Analogs: 3,3,3-Trifluoro-2-hydroxy-2-(4-trifluoromethylphenyl)propionic Acid Ethyl Ester (): Fluorine atoms increase lipophilicity (logP) and resistance to enzymatic degradation, making such compounds valuable in pharmaceuticals. The target compound’s lack of fluorine may result in faster metabolic clearance . (3,5-Difluoro-2-methoxyphenyl)oxo-acetic Acid Ethyl Ester (): Difluoro and methoxy groups create a polar yet stable structure, contrasting with the non-polar dimethylphenoxy group in the target compound .
- Hydroxy/Methoxy Analogs: Ethyl 3-(4-Hydroxy-3,5-dimethoxyphenyl)prop-2-enoate (): Hydroxy and methoxy groups enable hydrogen bonding, increasing water solubility (e.g., logS ≈ -3.5) compared to the hydrophobic dimethylphenoxy group. Boiling point (384.7°C predicted) is higher due to polar interactions .
Ester Group Variations
- Isooctyl vs. Ethyl Esters : Isooctyl esters (e.g., ) exhibit higher molecular weight and lower volatility, extending environmental persistence. Ethyl esters, as in the target compound, may hydrolyze faster in aqueous environments .
Physicochemical Properties
Compound Name | Substituents | Molecular Formula | Boiling Point (°C) | logP (Predicted) | Key Applications |
---|---|---|---|---|---|
2-(3,5-Dimethyl-phenoxy)-propionic acid ethyl ester | 3,5-dimethylphenoxy, ethyl ester | C₁₃H₁₈O₃ | ~300–320* | ~3.2 | Agrochemicals, plastics |
2-(2,4-Dichlorophenoxy)propionic acid isooctyl ester | 2,4-dichloro, isooctyl ester | C₁₅H₂₀Cl₂O₃ | >350 | ~5.1 | Herbicides |
Ethyl 3-(4-hydroxy-3,5-dimethoxyphenyl)prop-2-enoate | 4-hydroxy-3,5-dimethoxy, ethyl ester | C₁₃H₁₆O₅ | 384.7 | 1.8 | Pharmaceuticals, antioxidants |
3,3,3-Trifluoro-2-hydroxy-2-(4-trifluoromethylphenyl)propionic acid ethyl ester | 4-CF₃, 3-CF₃, ethyl ester | C₁₂H₁₀F₆O₃ | ~280–300 | 4.5 | Specialty chemicals |
*Estimated based on analog data.
Biological Activity
2-(3,5-Dimethyl-phenoxy)-propionic acid ethyl ester is a compound of significant interest in pharmacology and agricultural chemistry, primarily due to its biological activity. This article explores its synthesis, biological effects, structure-activity relationships (SAR), and potential applications, supported by data tables and relevant case studies.
Chemical Structure and Synthesis
The compound is characterized by a propionic acid backbone with a 3,5-dimethylphenoxy substituent. The synthesis typically involves the reaction of 3,5-dimethylphenol with ethyl 2-bromopropionate in the presence of a base to form the desired ester. The general reaction can be summarized as follows:
Biological Activity
The biological activity of this compound has been investigated in various studies, focusing on its herbicidal properties and potential therapeutic applications.
Herbicidal Activity
Research indicates that compounds with phenoxy groups exhibit significant herbicidal activity. A study demonstrated that similar phenoxypropionic acid derivatives effectively inhibit plant growth by interfering with hormonal pathways in plants. The herbicidal mechanism is primarily attributed to the disruption of auxin transport and signaling pathways .
Antibacterial Activity
In addition to herbicidal properties, the compound has shown promising antibacterial activity against various pathogens. For instance, its efficacy against Pseudomonas aeruginosa was evaluated through secretion and translocation assays. The compound demonstrated an IC50 value comparable to well-known antibacterial agents, indicating its potential as a therapeutic agent in treating bacterial infections .
Structure-Activity Relationships (SAR)
The structure-activity relationship studies have revealed that modifications on the phenoxy ring significantly influence biological activity. For example:
Substituent | Effect on Activity |
---|---|
Chlorine | Reduced potency |
Fluorine | Moderate potency |
Methyl | Increased potency |
These findings suggest that subtle changes in the molecular structure can lead to variations in biological efficacy, which is crucial for drug design and optimization .
Case Studies
Several case studies have highlighted the effectiveness of this compound:
- Case Study on Antibacterial Efficacy : In a comparative study of various phenoxy acids, this compound exhibited significant inhibition of Pseudomonas aeruginosa T3SS-mediated secretion and translocation in CHO cells. The results indicated that selective inhibition could prevent bacterial intoxication without affecting bacterial growth rates .
- Herbicidal Application : Field trials demonstrated that formulations containing this ester effectively controlled weed populations in agricultural settings, leading to improved crop yields without causing phytotoxicity to desirable plants .
Q & A
Basic Research Questions
Q. What synthetic methodologies are reported for 2-(3,5-Dimethyl-phenoxy)-propionic acid ethyl ester, and how can reaction parameters be optimized?
- Methodology : The compound can be synthesized via esterification of the parent acid with ethanol under acidic or basic catalysis. For example, analogous syntheses (e.g., ibuprofen ethyl ester) achieve >95% yield using ethanol and catalytic acid . Optimization involves varying temperature (e.g., 100–115°C), base (e.g., triethylamine, TEA), and stoichiometric ratios of reagents . Column chromatography with ethyl acetate/cyclohexane/methanol (3:1:0.1) effectively purifies crude products .
- Critical Parameters : Monitor reaction progress via TLC; adjust solvent polarity during purification to isolate ester derivatives from unreacted acids or byproducts.
Q. Which analytical techniques are recommended for structural confirmation and purity assessment?
- Methodology :
- NMR Spectroscopy : 1H NMR to confirm ester (-COOCH2CH3) and aromatic protons (3,5-dimethylphenoxy group). 13C NMR verifies carbonyl (C=O) and quaternary carbons .
- IR Spectroscopy : Stretching vibrations for ester C=O (~1740 cm−1) and aromatic C-H (~3000 cm−1).
- HPLC-MS : High-resolution mass spectrometry (HRMS) for exact mass determination and purity analysis.
Q. What purification strategies are effective for isolating this ester from complex mixtures?
- Methodology :
- Column Chromatography : Use gradients of ethyl acetate/cyclohexane/methanol (3:1:0.1) to separate polar byproducts .
- Recrystallization : Optimize solvent pairs (e.g., petroleum ether/ethyl acetate) for crystalline product isolation.
- Distillation : For volatile impurities, fractional distillation under reduced pressure may apply.
Advanced Research Questions
Q. How can mechanistic studies elucidate the esterification pathway and rate-limiting steps?
- Methodology :
- Kinetic Isotope Effects (KIE) : Replace hydroxyl protons with deuterium to study proton transfer steps.
- Computational Modeling : Density Functional Theory (DFT) calculations to map energy profiles for acid-catalyzed vs. base-mediated pathways.
- In Situ Monitoring : Use FT-IR or Raman spectroscopy to track intermediate formation (e.g., acyloxy intermediates) .
Q. How do steric effects from the 3,5-dimethylphenoxy group influence reactivity in nucleophilic acyl substitution?
- Methodology :
- Comparative Studies : Synthesize analogs with varying substituents (e.g., 3,5-dichloro vs. 3,5-dimethyl) and compare reaction rates.
- X-ray Crystallography : Resolve crystal structures to assess steric hindrance around the ester carbonyl .
- Hammett Analysis : Correlate substituent electronic effects (σ values) with reaction kinetics.
Q. What strategies resolve contradictions in reported solubility or stability data across studies?
- Methodology :
- Standardized Protocols : Replicate experiments under controlled humidity, temperature, and solvent systems (e.g., DMSO vs. ethanol).
- Accelerated Stability Testing : Expose the compound to stress conditions (40°C/75% RH) and analyze degradation products via LC-MS .
- Thermogravimetric Analysis (TGA) : Determine decomposition thresholds and hygroscopicity .
Q. How can researchers identify and quantify degradation products under oxidative or hydrolytic conditions?
- Methodology :
- Forced Degradation Studies :
- Hydrolysis : Reflux in acidic/basic aqueous solutions; monitor via HPLC.
- Oxidation : Treat with H2O2 or radical initiators; identify quinone derivatives via HRMS.
- Mass Fragmentation Libraries : Compare MS/MS spectra with databases for structural annotation .
Q. Safety and Handling
Q. What safety protocols are critical for handling this compound in laboratory settings?
- PPE Requirements :
- Respiratory Protection : Use NIOSH-approved P95 respirators for particulate exposure; OV/AG-P99 cartridges for organic vapors .
- Skin Protection : Wear nitrile gloves and lab coats to prevent dermal contact.
- Spill Management : Absorb with inert materials (e.g., vermiculite) and dispose via hazardous waste protocols .
- Storage : Store in airtight containers under inert gas (N2) at 2–8°C to prevent ester hydrolysis .
Properties
Molecular Formula |
C13H18O3 |
---|---|
Molecular Weight |
222.28 g/mol |
IUPAC Name |
ethyl 2-(3,5-dimethylphenoxy)propanoate |
InChI |
InChI=1S/C13H18O3/c1-5-15-13(14)11(4)16-12-7-9(2)6-10(3)8-12/h6-8,11H,5H2,1-4H3 |
InChI Key |
VUORDMCVSLAQAB-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C(C)OC1=CC(=CC(=C1)C)C |
Origin of Product |
United States |
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